Cerium(IV) sulfate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxidation-Reduction (Redox) Reactions:

- Volumetric analysis: Cerium(IV) sulfate acts as a strong oxidizing agent, readily accepting an electron and getting reduced to Ce(III). This ability makes it valuable in volumetric titrations for determining the concentration of various reducing agents.

Catalysis:

- Organic synthesis: Cerium(IV) sulfate functions as a Lewis acid catalyst, facilitating various organic reactions such as aldol condensations, epoxidations, and rearrangements.

Material Science and Nanotechnology:

- Dopant in semiconductors: Cerium(IV) ions can be incorporated into certain semiconductors, modifying their electrical conductivity and other properties for applications in electronic devices.

- Synthesis of nanomaterials: Cerium(IV) sulfate participates in the synthesis of various nanomaterials, including nanoparticles, nanofibers, and nanotubes, by influencing their morphology and properties.

Environmental Research:

- Degradation of pollutants: Cerium(IV) sulfate exhibits potential for degrading organic pollutants and toxins in water and soil through various mechanisms, including oxidation and free radical generation.

Analytical Chemistry:

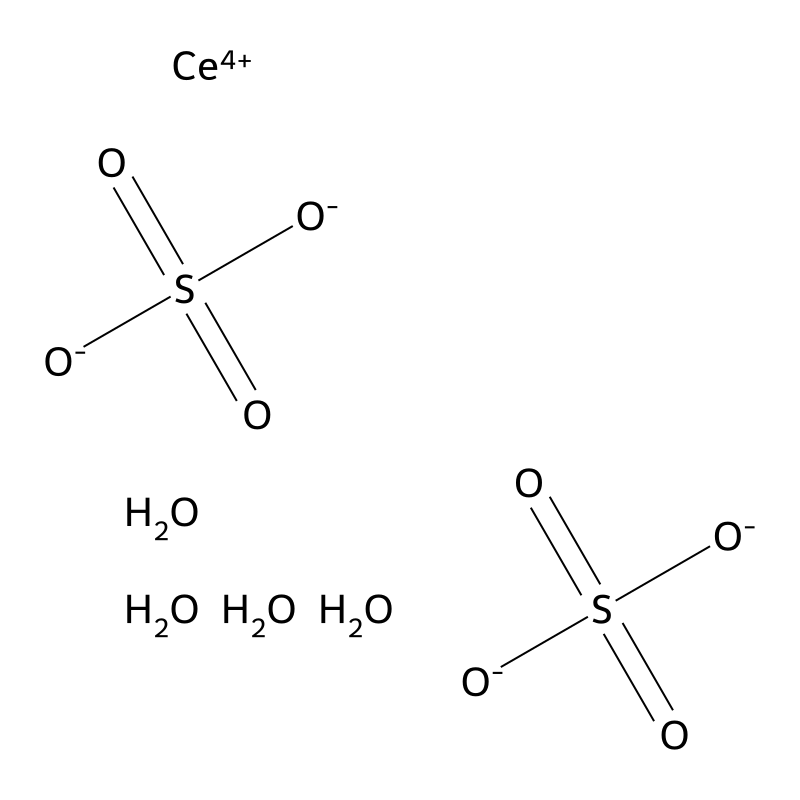

Cerium(IV) sulfate tetrahydrate, also known as ceric sulfate tetrahydrate, is an inorganic compound with the chemical formula . It is a yellow crystalline solid that typically appears in a hydrated form, exhibiting moderate solubility in water and dilute acids. The tetrahydrate form contains four molecules of water for every molecule of cerium(IV) sulfate, which can be lost upon heating to temperatures between 180°C and 200°C, resulting in the anhydrous form of the compound . The molar mass of cerium(IV) sulfate tetrahydrate is approximately 404.30 g/mol .

Cerium(IV) sulfate acts as a strong oxidizing agent, particularly in acidic environments. It can undergo various redox reactions, including:

- Reduction to Cerous Ion: When reduced, cerium(IV) ions () convert to cerous ions (), which are colorless:

- Reaction with Reducing Agents: In the presence of stronger reducing agents, such as sulfite ions in acidic conditions, cerium(IV) sulfate reacts rapidly to produce cerous sulfate and sulfuric acid:

- Formation of Chlorine: When added to dilute hydrochloric acid, cerium(IV) sulfate can slowly release elemental chlorine:

Cerium(IV) sulfate tetrahydrate can be synthesized through several methods:

- Direct Reaction with Sulfuric Acid: The most common method involves reacting fine calcined cerium(IV) oxide with concentrated sulfuric acid:

- Hydration of Anhydrous Cerium Sulfate: Anhydrous cerium sulfate can be hydrated by dissolving it in water under controlled conditions to yield the tetrahydrate form.

- Precipitation from Aqueous Solutions: Cerium(IV) sulfate can also be precipitated from aqueous solutions containing ceric ions and sulfate ions by adjusting pH or concentration.

Cerium(IV) sulfate tetrahydrate is utilized across various fields:

- Analytical Chemistry: It is frequently used in redox titrations due to its strong oxidizing properties.

- Catalysis: The compound serves as a catalyst in organic synthesis reactions.

- Environmental Science: It is employed in wastewater treatment processes to remove contaminants.

- Materials Science: Cerium compounds are used in the production of phosphors for lighting and display technologies.

Studies on the interactions of cerium(IV) sulfate tetrahydrate with other compounds have shown its effectiveness as an oxidizing agent. Its interactions with various reducing agents have been extensively documented, highlighting its role in redox chemistry. Additionally, research into its compatibility with biological systems is ongoing, focusing on its potential therapeutic applications .

Similar Compounds

Cerium(IV) sulfate tetrahydrate shares similarities with several other compounds within the realm of cerium chemistry. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ceric Ammonium Sulfate | Strong oxidizer; used in analytical chemistry | |

| Cerium(III) Sulfate | Lower oxidation state; less oxidizing than ceric salts | |

| Cerium(IV) Oxide | Commonly used as a catalyst; exhibits different properties than sulfates |

Uniqueness

Cerium(IV) sulfate tetrahydrate is unique due to its dual role as both a strong oxidizer and a source of cerium ions in solution. Its hydrated form allows for specific applications where moisture content is critical, setting it apart from anhydrous or other cerium-based compounds.

The history of cerium(IV) sulfate tetrahydrate is intrinsically linked to the discovery and isolation of cerium itself. Cerium was first discovered in 1803 by three scientists working independently: Martin Heinrich Klaproth, Jöns Jakob Berzelius, and Wilhelm Hisinger. However, it wasn't until 1839 that Carl Gustaf Mosander successfully isolated the element. The development and understanding of cerium's sulfate compounds followed as chemists began exploring the element's diverse oxidation states and chemical properties. The tetrahydrate form of cerium(IV) sulfate emerged as particularly important due to its stability and practical applications in laboratory settings, becoming a standard reagent for various analytical procedures by the early 20th century.

Significance in Chemical Research

Cerium(IV) sulfate tetrahydrate has established itself as an essential compound in chemical research, particularly due to its strong oxidizing properties. The ceric ion (Ce⁴⁺) functions as a powerful oxidizer, especially under acidic conditions, making it valuable for redox titrations in analytical chemistry. Its significance extends to organic synthesis, where it serves as a catalyst in various reactions, including the synthesis of polyhydroquinoline derivatives via four-component Hantzsch reactions. Recent research has further demonstrated its utility as a reusable heterogeneous catalyst, offering advantages of high yields, clean reactions, simple methodology, and short reaction times. Additionally, cerium(IV) sulfate tetrahydrate plays a crucial role in the preparation of spherical-like nanoparticles of CeO₂, which have applications in NO reduction reactions.

Evolution of Scientific Understanding

Scientific understanding of cerium(IV) sulfate tetrahydrate has evolved significantly over the decades. Initial characterizations focused primarily on its basic physical and chemical properties, while more recent investigations have delved into its molecular structure, coordination chemistry, and reaction mechanisms. Advanced spectroscopic techniques, particularly Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have provided critical insights into the coordination environment of cerium in different oxidation states. These studies have revealed that Ce⁴⁺ is complexed by water and bisulfate ions in sulfuric acid solutions, with a structural change occurring in the first coordination shell during the transition between Ce³⁺ and Ce⁴⁺. This evolving understanding has enabled more sophisticated applications of the compound in various fields of chemistry and materials science.

Electronic Structure and Orbital Interactions

Cerium(IV) sulfate tetrahydrate represents a unique lanthanide compound where the central cerium ion adopts the tetravalent oxidation state with the electronic configuration [Xe]4f⁰5d⁰6s⁰ [39] [41]. This configuration places cerium(IV) among the most stable lanthanide tetravalent species due to the achievement of a noble gas electronic arrangement, which provides exceptional thermodynamic stability [36] [43]. The absence of electrons in the 4f, 5d, and 6s orbitals results in a highly oxidizing species with distinctive electronic properties [39] [46].

The electronic structure of cerium(IV) exhibits remarkable characteristics compared to other lanthanide ions [5]. Unlike cerium(III), which possesses a [Xe]4f¹ configuration, the cerium(IV) ion features completely empty 4f orbitals that become accessible for bonding interactions [4] [8]. Recent theoretical investigations using density functional theory calculations have demonstrated that the empty 4f orbitals of cerium(IV) show appreciably enhanced covalent mixing with ligand orbitals relative to those of cerium(III) [4] [8]. This enhanced orbital mixing capacity arises from the reduced electron-electron repulsion in the 4f manifold and the closer energy matching between cerium 4f orbitals and ligand orbitals [35].

X-ray spectroscopy studies have revealed that 4f orbital covalency in cerium(IV) complexes depends critically on both atomic orbital overlap and energy matching with ligand orbitals [4] [8]. The relationship between orbital energy gaps and covalent character proves counterintuitive, as higher orbital overlap does not necessarily correlate with enhanced bond covalency when large energy differences exist between cerium 4f and ligand orbitals [35]. Extended X-ray absorption fine structure spectroscopy investigations confirm that cerium(IV) demonstrates significant structural reorganization compared to cerium(III), with the tetravalent species exhibiting enhanced coordination flexibility [13] [18].

Computational studies using complete active space self-consistent field calculations indicate that cerium(IV) complexes present single-reference ground states with strong 4f/5d hybridization [38]. The participation of both 4f and 5d orbitals in the valence electronic structure proves necessary for understanding cerium-ligand multiple bonding characteristics [38]. Natural bond orbital analysis demonstrates greater covalent character in cerium(IV)-ligand bonds compared to cerium(III) analogs, with higher participation of 4f electrons accounting for stronger covalent interactions [54].

Coordination Chemistry of Cerium(IV) Species

Cerium(IV) sulfate tetrahydrate exhibits distinctive coordination behavior that differentiates it from other lanthanide compounds [9] [10]. The tetravalent oxidation state enables cerium to form stable coordination complexes with diverse ligand types, particularly those containing hard donor atoms such as oxygen and nitrogen [44]. In aqueous sulfuric acid solutions, structural characterization reveals that cerium(IV) adopts a nine-coordinate geometry with six water molecules and three bisulfate anions in the first coordination sphere, forming the species [cerium(IV)(water)₆(bisulfate)₃]⁺ [13] [18] [21].

The coordination geometry of cerium(IV) in sulfate media demonstrates significant departure from typical lanthanide coordination patterns [13] [14]. Extended X-ray absorption fine structure spectroscopy measurements indicate cerium-oxygen bond distances of approximately 2.3-2.4 Angstroms, representing a contraction of 0.16 Angstroms compared to cerium(III) species due to the higher charge density of the tetravalent ion [13] [18]. This structural change reflects the enhanced electrostatic interactions and modified solvation behavior of cerium(IV) relative to the trivalent form [14].

Recent synthetic advances have demonstrated the preparation of cerium(IV) complexes with unprecedented coordination environments [11] [12]. Tetravalent cerium alkyl and benzyl complexes supported by tri-tert-butyl imidophosphorane ligands exhibit four-coordinate geometries with cerium-carbon bond lengths ranging from 2.478 to 2.539 Angstroms [11] [16]. These complexes represent the first examples of tetravalent cerium-carbon sigma bonds without chelate-assisted stabilization, highlighting the unique coordination chemistry accessible to cerium(IV) [11] [16].

Coordination compounds of cerium(IV) with polyether ionophores demonstrate the formation of mononuclear species with general compositions [cerium ligand₂(hydroxide)₂] and [cerium ligand(nitrate)₂(hydroxide)], depending on reaction conditions [9] [15]. The metal(IV) centers in these complexes adopt distorted tetrahedral geometries, with cerium positioned near hydrophilic antibiotic cavities [9]. Structural analysis reveals that the strong electron-donating properties of supporting ligands enhance energy-level matching between cerium(IV) 5d orbitals and ligand orbitals, facilitating the stabilization of unusual bonding arrangements [11].

The coordination chemistry of cerium(IV) species demonstrates remarkable sensitivity to ligand field effects and electrostatic stabilization [17]. In heteropolyoxotungstate complexes, cerium(IV) exhibits different redox behavior depending on the coordination environment provided by various heteropolyanions [17]. The Wells-Dawson framework stabilizes cerium(IV) through saturative coordination, while the Preyssler anion preferentially stabilizes cerium(III) despite its higher negative charge [17].

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of cerium(IV) sulfate tetrahydrate exhibits extraordinary complexity due to the involvement of both structural reorganization and electron transfer processes [18] [21]. The cerium(III)/cerium(IV) redox couple demonstrates a standard reduction potential of +1.72 volts versus the standard hydrogen electrode in acidic aqueous solutions, making cerium(IV) one of the most powerful oxidizing agents among lanthanide species [10] [19]. However, this potential varies significantly with electrolyte composition due to differential complexation behavior between the two oxidation states [18] [19] [21].

Electrochemical investigations reveal that the cerium(III)/cerium(IV) redox reaction follows a two-step mechanism rather than a simple one-electron transfer process [18] [21]. The proposed mechanism involves initial ligand exchange where cerium(IV) complexed with bisulfate anions rapidly exchanges these ligands with water molecules in a chemical step, followed by a rate-determining electron transfer step that follows Marcus theory [18] [21]. This mechanism accounts for the extreme asymmetry observed in the charge transfer kinetics, with charge transfer coefficients typically less than 0.3 [18] [21] [24].

The classical preparation of cerium(IV) sulfate tetrahydrate primarily relies on the direct reaction of cerium(IV) oxide with concentrated sulfuric acid [1] [2]. This method has been the foundation of cerium(IV) sulfate production since its initial development and remains the most widely documented synthetic approach.

The fundamental reaction proceeds according to the equation:

$$ \text{CeO}2 + 2\text{H}2\text{SO}4 \rightarrow \text{Ce(SO}4\text{)}2 + 2\text{H}2\text{O} $$

This classical technique involves combining finely calcined cerium(IV) oxide (4-5 grams) with a 300% molar excess of 96% sulfuric acid (12-15 milliliters) in a reflux apparatus . The reaction mixture is heated to temperatures between 150-200°C with vigorous stirring for approximately 20-30 minutes [4] . During this process, the solution transitions from pale yellow to orange-red as cerium(IV) ions form .

The preparation requires careful temperature control to ensure complete dissolution while preventing decomposition. The exothermic nature of the reaction necessitates gradual heating and continuous monitoring [1]. Upon completion, the brick-red paste is cooled and diluted with ethanol or glacial acetic acid to precipitate the product, which is subsequently filtered and washed with ethanol to remove residual acid .

Research conducted by Um and Hirato demonstrated that the conversion rate is controlled by the dissolution rate of cerium(IV) oxide, with activation energy of 123 kilojoules per mole [5] [6]. Their studies revealed that sulfuric acid concentrations of 8-14 molar per cubic decimeter and reaction temperatures of 105-135°C provide optimal conversion conditions [5] [6].

Modern Synthetic Approaches

Direct Reaction with Ceric Oxide

Modern refinements of the classical direct reaction method have focused on optimizing reaction conditions to improve yield, purity, and reproducibility. Contemporary approaches emphasize precise control of reactant ratios, temperature profiles, and atmospheric conditions.

The enhanced direct reaction methodology employs systematic optimization of several critical parameters [5] [6]. Agitation speed has been identified as a crucial factor, with research showing that dissolution rates become independent of agitation at speeds exceeding 750 revolutions per minute [5]. Temperature effects demonstrate that increasing reaction temperature enhances dissolution rates, while particle size inversely affects the reaction kinetics [5].

Recent investigations have revealed that the conversion process involves simultaneous dissolution of cerium(IV) oxide and precipitation of cerium(IV) sulfate [5] [6]. When dissolved cerium(IV) concentration exceeds saturation levels, direct precipitation of cerium(IV) sulfate occurs, indicating that the overall conversion rate is limited by the dissolution kinetics of the oxide precursor [5].

The influence of the initial amount of cerium(IV) oxide per sulfuric acid solution ratio has been systematically studied, with optimal ranges established for different temperature and concentration conditions [5]. These studies have shown that while this ratio affects yield, it has minimal impact on dissolution rate, suggesting that surface area availability is the primary limiting factor [5].

Electrolytic Preparation Methods

Electrolytic preparation represents a sophisticated approach for synthesizing high-purity cerium(IV) sulfate through controlled oxidation of cerium(III) precursors. This method offers advantages in terms of product purity and control over oxidation states [7] [8] [9].

The electrolytic process typically involves the oxidation of cerium(III) sulfate in sulfuric acid solutions using specialized electrode configurations [7] [9]. Patents describing this methodology indicate that cerium(III) sulfate concentrations can be maintained significantly above conventional saturation limits through the presence of cerium(IV) sulfate, enhancing current efficiency [9].

The fundamental electrochemical reaction proceeds as:

$$ \text{Ce}^{3+} \rightarrow \text{Ce}^{4+} + e^- $$

Modern electrolytic systems employ forced circulation continuous electrolytic configurations with diaphragm-type cells [9]. The process requires careful control of sulfuric acid concentration, typically maintained between 6-10%, with operating temperatures of 50-80°C [9]. Current efficiencies of approximately 60% have been achieved with energy consumption of 3.5 kilowatt-hours per kilogram of cerium dioxide equivalent [8].

Research by Vasudevan and colleagues demonstrated that rotating cathode configurations are essential to prevent hydroxide scale formation on electrode surfaces [8]. Their bench-scale studies achieved consistent current efficiencies and product purities exceeding 95% over extended operating periods [8].

The electrolytic method provides particular advantages for applications requiring precise control over cerium oxidation states and minimal contamination from reducing impurities [9]. However, the complexity of equipment and extended reaction times (90+ hours) limit its application primarily to specialized high-purity requirements [8].

Precipitation Techniques

Precipitation techniques for cerium(IV) sulfate tetrahydrate synthesis involve carefully controlled solution chemistry to achieve selective precipitation while maintaining product purity. These methods exploit the unique solubility characteristics of cerium sulfates under varying pH and ionic strength conditions.

Controlled pH Precipitation

The precipitation approach utilizes adjustment of solution pH to achieve selective cerium sulfate precipitation [10] [11]. Research indicates that cerium sulfate can be effectively precipitated by adjusting pH to between 1.0 and 2.0 using 50% sodium hydroxide solution [10] [11]. This method provides excellent separation from manganese and iron, which remain in solution under these acidic conditions [10].

The process involves dissolving cerium-containing precursors in sulfuric acid solutions, followed by controlled addition of sodium bisulfate to achieve 0.5 molar sulfate concentration [10] [11]. Subsequent pH adjustment precipitates cerium sulfate, which can be further purified through washing with 1 molar sodium sulfate solution [10].

High-Temperature Precipitation

Recent studies have explored precipitation at elevated temperatures to enhance product quality and crystallinity [6] [5]. The conversion of cerium(IV) oxide in sulfuric acid solutions at temperatures of 105-135°C results in direct precipitation of cerium(IV) sulfate when saturation conditions are exceeded [6].

This approach demonstrates that yield percentage increases with both sulfuric acid concentration and the initial cerium oxide to acid ratio, while particle size and reaction temperature have minimal effect on final yield [6]. The precipitation occurs through a shrinking core model with surface chemical reaction control [6].

Hydrothermal Precipitation

Hydrothermal synthesis represents an advanced precipitation technique that has been applied to cerium sulfate hydrate formation [12] [13]. Studies describe the hydrothermal synthesis of acidic cerium sulfate hydrates with compositions such as H₃O[Ce(SO₄)₂(H₂O)₃]·H₂O at temperatures around 180°C [12].

This methodology produces compounds with well-defined crystalline structures, typically forming monoclinic crystal systems with specific space group arrangements [12]. The hydrothermal approach allows for precise control over hydration levels and crystalline morphology [13].

Purification Protocols

Purification of cerium(IV) sulfate tetrahydrate requires sophisticated separation techniques to remove common impurities including other rare earth elements, transition metals, and residual reactants. Modern purification protocols employ multiple complementary approaches to achieve analytical-grade purity.

Solvent Extraction Purification

Solvent extraction represents the most effective industrial-scale purification method for cerium(IV) sulfate [14] [15] [16]. The process typically employs organophosphorus extractants such as di-2-ethylhexylphosphoric acid (D2EHPA) to selectively extract cerium(IV) from mixed rare earth solutions [15] [17].

Research demonstrates that cerium(IV) extraction efficiency exceeds 99% when using cationic extractants in nitric acid medium with appropriate oxidizing agents [15]. The separation mechanism relies on the preferential extraction of tetravalent cerium compared to trivalent rare earth elements [15]. Optimized extraction conditions include organic to aqueous phase ratios of 1:1, with cerium purities exceeding 99% achievable through multi-stage counter-current extraction [15].

The D2EHPA system provides effective separation of cerium from thorium, uranium, and other rare earth contaminants [18]. Studies indicate that five-stage extraction processes can achieve cerium product qualities of 99.5% with yields of 90.7% [17]. Back-extraction typically employs hydrogen peroxide solutions to reduce cerium(IV) to cerium(III) for selective stripping [17].

Precipitation-Based Purification

Precipitation purification methods focus on selective removal of specific impurity classes through controlled chemical precipitation [10] [11] [18]. The sulfate precipitation protocol provides effective separation from manganese, which commonly contaminates cerium preparations from nuclear waste processing [18].

The method involves precipitation of cerium sulfate at controlled pH and ionic strength, followed by washing with sodium sulfate solutions to remove manganese traces [10] [11]. Subsequent conversion to hydroxide form through sodium hydroxide addition allows for dissolution in complexing agents while maintaining separation from sulfate-bound impurities [18].

Advanced precipitation protocols incorporate multiple stages, including initial sulfate precipitation, washing, metathesis to hydroxide form, and redissolution in appropriate complexing media [18]. This approach achieves effective separation while maintaining cerium recovery rates exceeding 99% [18].

Crystallization Purification

Crystallization purification exploits the specific crystallization behavior of cerium(IV) sulfate tetrahydrate to achieve high-purity products [19]. The process involves controlled crystallization from acidic solutions with precise temperature and concentration control.

Research indicates that cerium(IV) sulfate tetrahydrate crystallizes in orthorhombic crystal system with space group Pnma [19]. The crystallization process can be controlled through temperature cycling, solution composition adjustment, and seeding techniques to optimize crystal quality and purity [19].

Modern crystallization approaches employ solvent systems including ethanol or glacial acetic acid to control nucleation and growth rates . The anhydrous cerium(IV) sulfate forms as a lemon-yellow solid, which hydrates to the tetrahydrate form upon controlled exposure to moisture .

Crystallization and Hydration Control Methods

Crystallization and hydration control represent critical aspects of cerium(IV) sulfate tetrahydrate synthesis, determining final product quality, stability, and analytical utility. Advanced control methods have been developed to achieve precise hydration levels and optimal crystalline morphology.

Controlled Hydration Techniques

The tetrahydrate form of cerium(IV) sulfate exhibits specific dehydration characteristics, losing water of crystallization at temperatures between 180-200°C [1] [2] [20]. Controlled hydration techniques exploit these thermal properties to achieve desired hydration states.

Research demonstrates that hydration levels can be precisely controlled through environmental humidity control and temperature cycling [19] [21]. The tetrahydrate form represents the most stable hydration state under ambient conditions, with crystal structure characterized by orthorhombic symmetry [19].

Studies indicate that cerium(IV) sulfate exhibits polymorphic behavior, with two distinct forms crystallizing in different space groups [21]. The first polymorph crystallizes in space group Fddd, while the second forms in space group Pnma [21]. Control over crystallization conditions determines which polymorphic form predominates [21].

Temperature-Controlled Crystallization

Temperature control during crystallization significantly influences crystal quality, particle size distribution, and hydration stability [5] [6] [13]. Research on temperature effects reveals that crystallization at elevated temperatures (60-125°C) produces more uniform crystal morphology with improved purity [6].

The crystallization kinetics follow predictable temperature dependencies, with activation energies determined for different crystallization pathways [5]. Studies demonstrate that temperature control within ±2°C is necessary to achieve reproducible crystal quality [5].

Thermal analysis reveals that cerium(IV) sulfate tetrahydrate undergoes staged dehydration, with specific temperature ranges corresponding to loss of different water molecules [22]. This behavior enables precise control over final hydration states through controlled thermal treatment [22].

Solution Composition Control

The composition of crystallization solutions critically affects hydration levels and crystal quality [23] [24]. Sulfuric acid concentration, ionic strength, and presence of complexing agents all influence the crystallization process [23].

Research indicates that sulfuric acid concentrations between 1-6 molar provide optimal crystallization conditions for tetrahydrate formation [23] [24]. Higher acid concentrations may lead to formation of acid-complexed forms with different hydration characteristics .

The presence of sulfate ions influences crystallization through common ion effects, with controlled sulfate addition enabling optimization of crystal size and morphology [23]. Studies demonstrate that ionic strength control within specific ranges promotes formation of well-defined crystalline products [23].

Environmental Control Methods

Environmental factors including humidity, atmospheric composition, and pressure significantly impact crystallization and hydration stability [25] [26]. Controlled atmosphere crystallization techniques have been developed to optimize these parameters.

Humidity control during crystallization and storage prevents uncontrolled hydration or dehydration, maintaining product stability [25]. Research indicates that relative humidity levels between 40-60% provide optimal storage conditions for tetrahydrate stability [25].

Atmospheric composition control, particularly exclusion of carbon dioxide and other reactive gases, prevents formation of carbonate or other undesired phases during crystallization [25]. Inert atmosphere techniques using nitrogen or argon provide additional control over crystallization environments [25].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (95.45%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant